molecular formula C9H15N3 B8606801 3-Azido-1,5,5-trimethyl-1-cyclohexene CAS No. 185447-96-5

3-Azido-1,5,5-trimethyl-1-cyclohexene

Cat. No.: B8606801
CAS No.: 185447-96-5
M. Wt: 165.24 g/mol
InChI Key: JEJFZVQTFXLFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1,5,5-trimethyl-1-cyclohexene is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

185447-96-5

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-azido-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C9H15N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h4,8H,5-6H2,1-3H3

InChI Key

JEJFZVQTFXLFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of sodium azide (0.81 g, 12.5 mmol) in CH2Cl2 (5 ml) was added dropwise 53% aqueous H2SO4 (8 ml). The mixture was stirred for 10 min, then a solution of 3,5,5-trimethyl-2-cyclohexanol (33) (0.70 g, 5 mmol) in CH2Cl2 (8 ml) was added. The mixture was stirred for 20 h, poured into ice water, neutralized with aqueous NH4OH and extracted with CH2Cl2. The extract was washed with brine and dried over MgSO4. Filtration and evaporation of the solvent keeping the temperature below 25° C. gave an oil which was separated by column chromatography on silica gel (light petroleum ether). A fraction with Rf 0.8 (hexane) was collected. Evaporation of the solvent gave 34 as a colorless oil (0.365 g, 44%). 1H NMR (CDCl3, TMS): 0.89 and 1.01 (total 6H, both s, 5,5-CH3); 1.34 (1H, m, c-4-CH); 1.55-1.95 (3H, m, 4-CH, 6-CH2); 1.71 (3H, s, 1-CH3); 3.90 (1H, m, 3-CH) and 5.39 ppm (1H, s, C═CH).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
44%

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